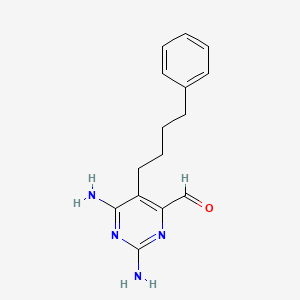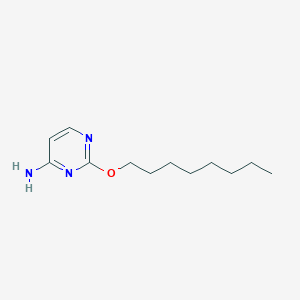
Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its complex structure, which includes multiple fused aromatic rings and hydroxyl groups. It is a derivative of benzo(a)anthracene, a known carcinogenic compound found in tobacco smoke and produced during the incomplete combustion of organic matter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- typically involves the hydrogenation of benzo(a)anthracene followed by hydroxylation. The hydrogenation process is carried out under high pressure and temperature in the presence of a catalyst such as palladium on carbon. The hydroxylation step involves the use of oxidizing agents like osmium tetroxide or potassium permanganate to introduce hydroxyl groups at specific positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and hydroxylation. The reaction conditions are carefully controlled to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in a fully hydrogenated product.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully hydrogenated products.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its effects on biological systems, particularly its carcinogenic properties.
Medicine: Studied for its potential role in cancer research and drug development.
Mechanism of Action
The mechanism of action of Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- involves its interaction with cellular components. The compound can intercalate into DNA, causing mutations and potentially leading to cancer. It can also generate reactive oxygen species (ROS) through metabolic activation, leading to oxidative stress and cellular damage. The molecular targets include DNA, proteins, and cellular membranes, and the pathways involved are related to oxidative stress and DNA damage response .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)anthracene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar structure and carcinogenic potential.
Uniqueness
Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- is unique due to the presence of hydroxyl groups and a methyl group, which influence its chemical reactivity and biological activity. These functional groups make it a valuable compound for studying the effects of structural modifications on the properties of polycyclic aromatic hydrocarbons .
Properties
CAS No. |
94903-90-9 |
|---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(10S,11S)-11-methyl-10H-benzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C19H16O2/c1-19(21)17-11-16-13(10-14(17)8-9-18(19)20)7-6-12-4-2-3-5-15(12)16/h2-11,18,20-21H,1H3/t18-,19-/m0/s1 |
InChI Key |
LUZRIDJKIKIKNX-OALUTQOASA-N |
Isomeric SMILES |
C[C@]1([C@H](C=CC2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
Canonical SMILES |
CC1(C(C=CC2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


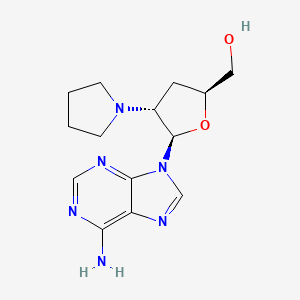

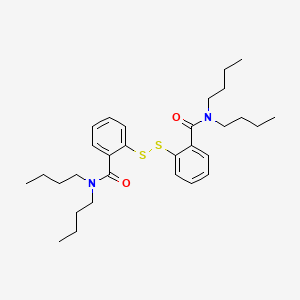
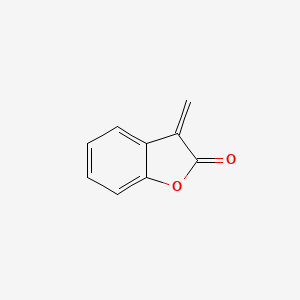


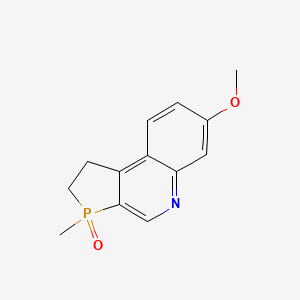
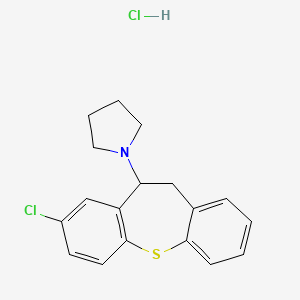
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
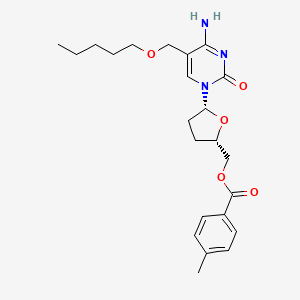
![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)
